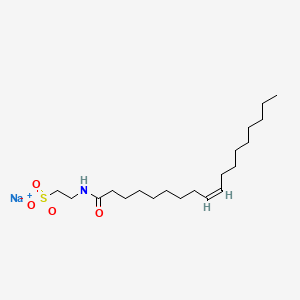

Sodium N-oleoyltaurate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound, with the chemical formula C21H41NO3S and CAS registry number 137-20-2, is known for its ability to cleanse and moisturize the skin, as well as enhance the foaming and emulsifying properties of cosmetic formulations . It is derived from the reaction between N-methyltaurine and oleylamine, resulting in a compound with both hydrophilic and lipophilic properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Sodium N-oleoyltaurate can be synthesized through the Schotten-Baumann method, which involves the reaction of long-chain carboxylic acid chlorides with aqueous solutions of the sodium salt of N-methyltaurine . This method, however, produces equimolar amounts of sodium chloride, which can worsen the properties of surfactant mixtures . Another method involves the direct amidation of N-methyltaurine or its sodium salt with the corresponding fatty acid at 220°C under nitrogen for 10 hours . This method aims to achieve gentler process conditions using suitable catalysts such as sodium borohydride, boric acid, or zinc oxide .

Industrial Production Methods: In industrial settings, this compound is produced by reacting sodium methyltaurate with oleyl chloride . The reaction is carried out in a reaction kettle with a 6% NaCl aqueous solution and 73.4% sodium methyl taurine aqueous solution, with the temperature raised to about 40°C and the pH adjusted to 9-10 .

Analyse Chemischer Reaktionen

Types of Reactions: Sodium N-oleoyltaurate undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using strong oxidizing agents, resulting in the formation of sulfonic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: Substitution reactions can occur with halogenated compounds under basic conditions.

Major Products Formed: The major products formed from these reactions include sulfonic acids, reduced amides, and substituted derivatives of the original compound .

Wissenschaftliche Forschungsanwendungen

Sodium N-oleoyltaurate has a wide range of applications in scientific research, including:

Chemistry: Used as a surfactant in various chemical reactions and processes.

Biology: Employed in cell culture and molecular biology experiments due to its emulsifying properties.

Medicine: Utilized in the formulation of pharmaceutical products for its cleansing and moisturizing effects.

Industry: Widely used in the cosmetic industry for the production of shampoos, body washes, and other personal care products

Wirkmechanismus

Sodium N-oleoyltaurate exerts its effects through its surfactant properties, which allow it to reduce the surface tension of liquids and enhance the mixing of oil and water. This compound targets the lipid bilayers of cell membranes, disrupting their structure and allowing for the emulsification of oils and fats . The molecular pathways involved include the interaction with hydrophobic and hydrophilic regions of molecules, facilitating the formation of micelles and other colloidal structures .

Vergleich Mit ähnlichen Verbindungen

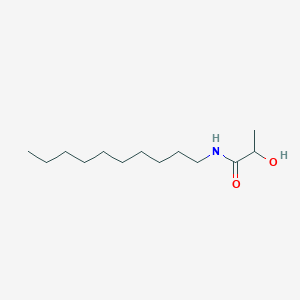

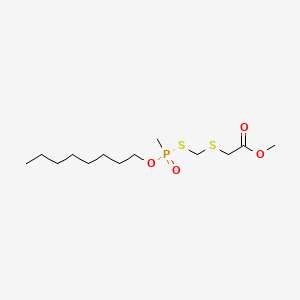

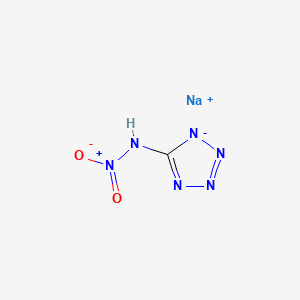

- Sodium N-methyl-N-oleoyltaurate

- Sodium lauroyl methyl isethionate

- Sodium cocoyl isethionate

Comparison: Sodium N-oleoyltaurate is unique in its ability to provide both cleansing and moisturizing effects, making it highly suitable for use in personal care products. Compared to Sodium lauroyl methyl isethionate and Sodium cocoyl isethionate, this compound offers better emulsifying properties and is less irritating to the skin .

Eigenschaften

CAS-Nummer |

60840-87-1 |

|---|---|

Molekularformel |

C20H38NNaO4S |

Molekulargewicht |

411.6 g/mol |

IUPAC-Name |

sodium;2-[[(Z)-octadec-9-enoyl]amino]ethanesulfonate |

InChI |

InChI=1S/C20H39NO4S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(22)21-18-19-26(23,24)25;/h9-10H,2-8,11-19H2,1H3,(H,21,22)(H,23,24,25);/q;+1/p-1/b10-9-; |

InChI-Schlüssel |

SIFNSAPDAWMCFK-KVVVOXFISA-M |

Isomerische SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)NCCS(=O)(=O)[O-].[Na+] |

Kanonische SMILES |

CCCCCCCCC=CCCCCCCCC(=O)NCCS(=O)(=O)[O-].[Na+] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(carboxymethyl)-2,4-dihydroxy-4-oxobutanoate;diethyl-[2-[2-(2-methyl-5-nitroimidazol-1-yl)ethoxy]ethyl]azanium](/img/structure/B13761687.png)

![benzenethiolate;4-tert-butylpiperidin-1-ide;cobalt(2+);(NE)-N-[(3E)-3-hydroxyiminobutan-2-ylidene]hydroxylamine](/img/structure/B13761751.png)